molecular formula C17H16O2S B14272883 5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene CAS No. 141809-77-0

5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene

Cat. No.: B14272883
CAS No.: 141809-77-0
M. Wt: 284.4 g/mol
InChI Key: PZWDMHSIPDKTPR-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene is an organic compound belonging to the benzothiophene family. This compound is characterized by the presence of methoxy groups attached to both the benzene and thiophene rings, which contribute to its unique chemical properties. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as optimization of reaction parameters, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as inhibitors of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

141809-77-0

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene

InChI

InChI=1S/C17H16O2S/c1-11-15-10-14(19-3)8-9-16(15)20-17(11)12-4-6-13(18-2)7-5-12/h4-10H,1-3H3

InChI Key

PZWDMHSIPDKTPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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